molecular formula C11H9ClN2O2S B2453299 5-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1,2-oxazole CAS No. 2097917-29-6

5-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1,2-oxazole

Cat. No.: B2453299
CAS No.: 2097917-29-6
M. Wt: 268.72
InChI Key: QZBZSHNWCSIBJM-UHFFFAOYSA-N
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Description

5-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1,2-oxazole is a heterocyclic compound that features a unique structure combining a thieno[3,2-c]pyridine ring with an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1,2-oxazole typically involves the reaction of 2-chloro-3,5-diaminopyridine with appropriate reagents under controlled conditions. One common method includes the use of hexafluoroacetylacetone and montmorillonite K10 as a catalyst . The reaction yields the desired compound as a yellowish solid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1,2-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound may be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1,2-oxazole involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1,2-oxazole stands out due to its combination of a thieno[3,2-c]pyridine ring with an oxazole moiety, which imparts unique chemical and biological properties

Properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-10-5-7-6-14(4-2-9(7)17-10)11(15)8-1-3-13-16-8/h1,3,5H,2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBZSHNWCSIBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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